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molecular formula C13H17BrO B8564680 6-Bromo-2,2,4,4-tetramethylchroman

6-Bromo-2,2,4,4-tetramethylchroman

Cat. No. B8564680
M. Wt: 269.18 g/mol
InChI Key: CZBFXHFAONDFCR-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A solution of 4-bromo-2-(3-hydroxy-1,1,3-trimethyl-butyl)-phenol (1.1 g, 3.92 mmol) and p-toluene sulfonic acid (0.744 g, 3.92 mmol) in benzene (20 mL) was refluxed overnight. The reaction mixture cooled to ambient temperature, filtered on silica gel and washed with 10% ethyl acetate in hexane. The filtrate and washings were evaporated in vacuo to an oil which was subjected to flash column chromatography over silica gel (230-400 mesh) using 5% ethyl acetate in hexane as the eluent to afford the title compound as a pale yellow oil (0.84 g, 80%).
Name
4-bromo-2-(3-hydroxy-1,1,3-trimethyl-butyl)-phenol
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.744 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](O)=[C:4]([C:9]([CH3:16])([CH3:15])[CH2:10][C:11]([OH:14])([CH3:13])[CH3:12])[CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[O:14][C:11]([CH3:13])([CH3:12])[CH2:10][C:9]2([CH3:16])[CH3:15]

Inputs

Step One
Name
4-bromo-2-(3-hydroxy-1,1,3-trimethyl-butyl)-phenol
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)C(CC(C)(C)O)(C)C
Name
Quantity
0.744 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on silica gel
WASH
Type
WASH
Details
washed with 10% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
The filtrate and washings were evaporated in vacuo to an oil which

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC(OC2=CC1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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